Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrimidine ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activity.
Triazole-pyrimidine hybrids: Potential neuroprotective and anti-neuroinflammatory agents.
Uniqueness
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its dual pyridine and pyrimidine rings provide a versatile scaffold for the development of various bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
1447607-28-4 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-3-18-13(17)10-7-15-12(16-8-10)11-5-4-9(2)6-14-11/h4-8H,3H2,1-2H3 |
InChI Key |
VIBPIXIMHZRJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
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